molecular formula C25H27N3O4S B14920762 N-(4-{[4-(3-phenoxybenzyl)piperazin-1-yl]sulfonyl}phenyl)acetamide

N-(4-{[4-(3-phenoxybenzyl)piperazin-1-yl]sulfonyl}phenyl)acetamide

Cat. No.: B14920762
M. Wt: 465.6 g/mol
InChI Key: WKKAYNBDFZBALD-UHFFFAOYSA-N
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Description

N~1~-(4-{[4-(3-Phenoxybenzyl)piperazino]sulfonyl}phenyl)acetamide is a complex organic compound with a unique structure that includes a phenoxybenzyl group, a piperazine ring, and a sulfonylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-{[4-(3-Phenoxybenzyl)piperazino]sulfonyl}phenyl)acetamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 3-phenoxybenzyl chloride with piperazine to form 4-(3-phenoxybenzyl)piperazine. This intermediate is then reacted with 4-sulfamoylphenylacetic acid under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

N~1~-(4-{[4-(3-Phenoxybenzyl)piperazino]sulfonyl}phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The phenoxybenzyl group can be oxidized under strong oxidizing conditions.

    Reduction: The sulfonyl group can be reduced to a sulfide under reducing conditions.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or hydrogen gas (H~2~) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or alkoxides can react with the piperazine ring under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenoxybenzyl group may yield a phenoxybenzaldehyde, while reduction of the sulfonyl group may produce a sulfide derivative.

Scientific Research Applications

N~1~-(4-{[4-(3-Phenoxybenzyl)piperazino]sulfonyl}phenyl)acetamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N1-(4-{[4-(3-Phenoxybenzyl)piperazino]sulfonyl}phenyl)acetamide involves its interaction with specific molecular targets. The phenoxybenzyl group may interact with hydrophobic pockets in proteins, while the piperazine ring can form hydrogen bonds with amino acid residues. The sulfonyl group may also participate in electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(1-Piperazinylsulfonyl)phenyl)acetamide
  • N-(4-(1-Piperidinylsulfonyl)phenyl)acetamide
  • N-(4-(4-Aminophenyl)sulfonyl)phenyl)acetamide

Uniqueness

N~1~-(4-{[4-(3-Phenoxybenzyl)piperazino]sulfonyl}phenyl)acetamide is unique due to the presence of the phenoxybenzyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s hydrophobicity and ability to interact with specific molecular targets, distinguishing it from other similar compounds.

Properties

Molecular Formula

C25H27N3O4S

Molecular Weight

465.6 g/mol

IUPAC Name

N-[4-[4-[(3-phenoxyphenyl)methyl]piperazin-1-yl]sulfonylphenyl]acetamide

InChI

InChI=1S/C25H27N3O4S/c1-20(29)26-22-10-12-25(13-11-22)33(30,31)28-16-14-27(15-17-28)19-21-6-5-9-24(18-21)32-23-7-3-2-4-8-23/h2-13,18H,14-17,19H2,1H3,(H,26,29)

InChI Key

WKKAYNBDFZBALD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CC(=CC=C3)OC4=CC=CC=C4

Origin of Product

United States

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